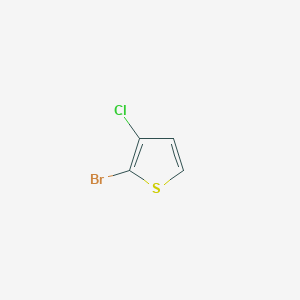

2-Bromo-3-chlorothiophene

Descripción

Significance of Halogenated Thiophenes as Synthetic Intermediates

Halogenated thiophenes are highly valued as synthetic intermediates due to the reactivity imparted by the halogen substituents. These halogens serve as versatile functional handles, enabling a wide array of chemical transformations. numberanalytics.com The carbon-halogen bond allows for participation in numerous cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are powerful methods for forming new carbon-carbon bonds. numberanalytics.com This capability is fundamental for constructing complex molecular architectures from simpler precursors.

The presence of halogens also influences the electronic properties of the thiophene (B33073) ring through inductive and conjugative effects, which can direct the regioselectivity of subsequent reactions. wiley.com This controlled reactivity is crucial in multi-step syntheses where specific isomers are required. Furthermore, halogenated thiophenes are key building blocks in the synthesis of a variety of functional materials and biologically active molecules, including pharmaceuticals, agrochemicals like insecticides and pesticides, and organic electronics. numberanalytics.comnumberanalytics.comnih.govbeilstein-journals.org The strategic incorporation of halogen atoms is a widely used method in medicinal chemistry to modulate the physiological, pharmacokinetic, and pharmacological properties of a molecule. wiley.com

Overview of 2-Bromo-3-chlorothiophene as a Building Block

Among the diverse family of halogenated thiophenes, this compound is a notable building block. This disubstituted thiophene features two different halogen atoms, bromine and chlorine, at adjacent positions on the ring. This distinct substitution pattern offers opportunities for selective and sequential reactions, leveraging the differential reactivity of the C-Br and C-Cl bonds. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for stepwise functionalization. mdpi.com

This compound serves as a precursor for the synthesis of more complex, unsymmetrically substituted thiophene derivatives. mdpi.com For instance, research has demonstrated its use in palladium-catalyzed direct arylation reactions. In one study, the bromo-substituent at the C2-position was used as a blocking group to allow for the regioselective introduction of an aryl group at the C5-position. beilstein-journals.org While the reaction with this compound to produce 2-bromo-5-(4-cyanophenyl)-3-chlorothiophene resulted in a lower yield compared to other 3-substituted 2-bromothiophenes, it nonetheless demonstrates its utility in creating specific, highly functionalized thiophenes. beilstein-journals.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 77893-68-6 | guidechem.com |

| Molecular Formula | C₄H₂BrClS | guidechem.com |

| Molecular Weight | 197.48 g/mol | acrospharma.co.kr |

| Boiling Point | 73-75°C (at 12 Torr) | acrospharma.co.kr |

| Density | 1.844 g/cm³ |

Contemporary Research Directions in Thiophene Chemistry

The field of thiophene chemistry is dynamic, with several key research directions shaping its future. A major focus is the development of more sustainable and efficient synthetic methodologies. numberanalytics.com This includes the advancement of C-H bond activation and direct arylation techniques, which offer a "greener" pathway to arylated thiophenes by reducing the number of synthetic steps and the formation of metallic waste products compared to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. numberanalytics.combeilstein-journals.org

Another significant area of contemporary research is the application of thiophene-based materials in organic electronics, such as organic photovoltaics (OPVs) and field-effect transistors (FETs). numberanalytics.comresearchgate.net The versatility of thiophene chemistry allows for fine-tuning of the electronic properties of oligomers and polymers to enhance their performance as semiconductors. researchgate.net Research also extends into supramolecular chemistry, where thiophene units are incorporated into macrocycles and other complex architectures for applications in host-guest chemistry and materials science. numberanalytics.comacs.org The study of non-covalent interactions like halogen and chalcogen bonding in thiophene derivatives is also a growing field, aiming to control the solid-state assembly of these molecules for the rational design of functional materials. acs.orgulb.ac.be Finally, the synthesis of novel thiophene derivatives remains a critical endeavor in the discovery of new pharmaceuticals and agrochemicals, driven by the proven biological activity of this heterocyclic scaffold. numberanalytics.comnumberanalytics.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClS/c5-4-3(6)1-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRHSJIWGVBMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369161 | |

| Record name | 2-bromo-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77893-68-6 | |

| Record name | 2-bromo-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Chlorothiophene and Its Analogues

Direct Synthesis Approaches

Direct halogenation of a pre-existing thiophene (B33073) core represents a common strategy for the synthesis of halo-thiophenes. The regioselectivity of these reactions is a critical consideration.

Bromination of 3-Chlorothiophene (B103000)

The direct bromination of 3-chlorothiophene is a primary method for the synthesis of 2-bromo-3-chlorothiophene. This electrophilic aromatic substitution reaction typically utilizes a brominating agent to introduce a bromine atom onto the thiophene ring. The inherent electronic properties of the thiophene ring, influenced by the existing chloro-substituent, direct the incoming electrophile.

The electron-donating nature of the sulfur atom in the thiophene ring activates the alpha-positions (C2 and C5) towards electrophilic attack. When the C3 position is substituted with an electron-withdrawing group like chlorine, the C2 position becomes the most favorable site for subsequent substitution.

Common brominating agents for this transformation include N-bromosuccinimide (NBS). The reaction is often carried out in an inert solvent.

Considerations for Regioselective Halogenation

Achieving regioselectivity in the halogenation of thiophenes is paramount for synthesizing specifically substituted products. The substitution pattern is governed by the electronic nature of both the substituent already on the ring and the halogenating agent. tandfonline.comtandfonline.com For instance, in 3-substituted thiophenes, the directing effect of the substituent determines the position of the incoming halogen.

For thiophenes bearing electron-withdrawing groups, the halogenation tends to occur at the position furthest from the deactivating group. Conversely, electron-donating groups direct the halogen to the adjacent positions. The choice of halogenating agent and reaction conditions can also influence the regiochemical outcome. tandfonline.comtandfonline.com For example, the use of milder halogenating agents or catalyst systems can enhance selectivity. nih.govrsc.org Recent research has explored the use of catalysts, such as those based on rhodium and cobalt, to achieve C-H halogenation with high regioselectivity, offering alternative pathways to traditionally obtained isomers. nih.govrsc.org

Conversions from Related Thiophene Derivatives

In addition to direct synthesis, this compound can be prepared through the chemical transformation of other halogenated thiophenes. These methods offer alternative routes, sometimes providing access to the desired product with higher purity or yield.

Transformation of 2-Bromo-3-iodothiophene (B1337472)

The conversion of 2-bromo-3-iodothiophene to this compound represents a halogen exchange reaction. While specific documented procedures for this direct conversion are not prevalent in the searched literature, such transformations are mechanistically plausible. Typically, this would involve the selective replacement of the iodine atom with a chlorine atom. This selectivity is driven by the weaker carbon-iodine bond compared to the carbon-bromine bond, making the iodo-substituent more susceptible to substitution.

Preparation from 3-Bromo-2-chlorothiophene (B1270748)

The synthesis of this compound from its isomer, 3-bromo-2-chlorothiophene, is a notable transformation. One documented method involves a halogen-metal exchange followed by quenching with a bromine source. A patent describes a process where 3-bromo-2-chlorothiophene can be borylated, and this intermediate could potentially be used to synthesize other derivatives. msu.edu

Synthesis of 2-Cyano-3-chlorothiophene Precursors via Nucleophilic Aromatic Substitution

This compound is a precursor for the synthesis of 2-cyano-3-chlorothiophene. tandfonline.comtandfonline.com This transformation is achieved through a nucleophilic aromatic substitution reaction, where the bromine atom at the C2 position is displaced by a cyanide group. tandfonline.comtandfonline.com This reaction is typically carried out using a cyanide source, such as copper(I) cyanide. tandfonline.com

In one reported procedure, this compound was reacted with copper cyanide in a suitable solvent and heated to facilitate the substitution. tandfonline.com The resulting 2-cyano-3-chlorothiophene was obtained in a 51% yield after purification by column chromatography. tandfonline.com This cyano-derivative serves as a key intermediate in the synthesis of other functionalized thiophenes, such as 3-fluorothiophene. tandfonline.comtandfonline.com

| Starting Material | Reagent(s) | Product | Yield | Reference |

| This compound | Copper(I) cyanide | 2-Cyano-3-chlorothiophene | 51% | tandfonline.com |

Advanced Synthetic Strategies

Advanced synthetic strategies for the functionalization of this compound and its analogues primarily leverage the differential reactivity of the halogen substituents and the specific C-H bonds on the thiophene ring. These methods facilitate the regioselective introduction of various functional groups, which is crucial for the development of complex molecules for materials science and medicinal chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of dihalogenated thiophenes like this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition steps allows for selective functionalization. mdpi.com

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organohalide with an aryl boronic acid in the presence of a palladium catalyst and a base. wikipedia.orgdiva-portal.org For substrates like this compound or its isomer 2-bromo-5-chlorothiophene (B1265590), the reaction can be controlled to selectively substitute the bromine atom. The greater reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step to the Pd(0) catalyst is the key to this selectivity. mdpi.comwikipedia.org This allows the chlorine atom to be retained for subsequent transformations.

Research on the Suzuki coupling of 2-bromo-5-chlorothiophene with various aryl boronic acids demonstrates that 2-aryl-5-chlorothiophenes can be synthesized in moderate to good yields. mdpi.com The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a suitable solvent system. mdpi.com This regioselective approach provides a pathway to biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals and organic electronic materials. mdpi.commdpi.com

Table 1: Suzuki Coupling of 2-Bromo-5-chloro thiophene with Various Aryl Boronic Acids This table is generated based on data for the analogous compound 2-bromo-5-chlorothiophene, illustrating the principle of selective C-Br functionalization.

| Entry | Aryl Boronic Acid (R-B(OH)₂) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Methylphenylboronic acid | 2-Chloro-5-(4-methylphenyl)thiophene | 82 | mdpi.com |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)thiophene | 75 | mdpi.com |

| 3 | 4-Chlorophenylboronic acid | 2-Chloro-5-(4-chlorophenyl)thiophene | 68 | mdpi.com |

| 4 | 3-Chloro-4-fluorophenylboronic acid | 2-Chloro-5-(3-chloro-4-fluorophenyl)thiophene | 71 | mdpi.com |

| 5 | 3,5-Dimethylphenylboronic acid | 2-Chloro-5-(3,5-dimethylphenyl)thiophene | 65 | mdpi.com |

A key challenge in the functionalization of 3-substituted thiophenes is controlling the regioselectivity of direct arylation, which typically favors the more reactive C2-position. beilstein-journals.org However, advanced strategies have been developed where a bromo-substituent at the C2-position acts as a removable blocking group. This approach forces the arylation to occur at the C5-position, a site that is otherwise difficult to functionalize directly. beilstein-journals.org

This methodology has been successfully applied to this compound. beilstein-journals.org Using a phosphine-free palladium catalyst like Pd(OAc)₂ with a base such as KOAc in a solvent like DMA, C5-arylation can be achieved with electron-deficient aryl bromides. beilstein-journals.org The C2-bromo group effectively prevents reaction at that site and directs the arylation to the C5-position without significant cleavage of the thienyl C-Br bond. beilstein-journals.org A lower yield was reported for the coupling of this compound with 4-bromobenzonitrile (B114466) compared to other 3-substituted 2-bromothiophenes, but the principle was demonstrated. beilstein-journals.org After the C5-arylation, the C2-bromo group can be subsequently targeted in a second coupling reaction, allowing for the synthesis of 2,5-disubstituted thiophenes with two different aryl groups. beilstein-journals.org

Table 2: Regioselective C5-Arylation of 3-Substituted 2-Bromothiophenes

| Entry | 3-Substituted 2-Bromothiophene (B119243) | Aryl Bromide | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Bromo-3-methylthiophene | 4-Bromobenzonitrile | 2-Bromo-5-(4-cyanophenyl)-3-methylthiophene | 64 | beilstein-journals.org |

| 2 | 2-Bromo-3-methylthiophene | 4-Bromonitrobenzene | 2-Bromo-3-methyl-5-(4-nitrophenyl)thiophene | 60 | beilstein-journals.org |

Direct arylation via C-H bond activation is an atom-economical method for synthesizing aryl-substituted thiophenes, avoiding the need for pre-functionalized organometallic reagents. beilstein-journals.orgresearchgate.net For 3-substituted thiophenes, direct arylation generally occurs preferentially at the C2-position due to its higher reactivity. d-nb.info However, controlling the regioselectivity to target the C5-position is a significant focus of research.

One strategy involves using sterically hindered aryl bromides, such as 2-bromo-1,3-dichlorobenzene, which can modify the regioselectivity of the arylation in favor of the less sterically accessible C5-carbon of 3-substituted thiophenes like 3-chlorothiophene. beilstein-journals.orgbeilstein-journals.org These reactions can proceed with low loadings of a phosphine-free palladium catalyst. beilstein-journals.orgbeilstein-journals.org Another approach is the C5-arylation using a blocking group, as detailed in the previous section. beilstein-journals.org These techniques allow for the synthesis of 5-aryl-3-substituted thiophenes, which can then undergo a second C-H functionalization at the C2 position to create 2,5-diarylthiophenes with distinct aryl units. beilstein-journals.org

Metalation, specifically deprotonative metalation, is a fundamental strategy for activating C-H bonds for subsequent functionalization. For substituted chlorothiophenes, regioselective metalation can be achieved using specialized bases. The use of a bulky magnesium amide base, such as 2,2,6,6-tetramethylpiperidin-1-yl magnesium chloride lithium chloride salt (TMPMgCl·LiCl), allows for the deprotonation of 2-chloro-3-substituted thiophenes specifically at the 5-position. thieme-connect.comkobe-u.ac.jpresearchgate.net

This process generates a thienyl Grignard reagent that is stable and can be used in subsequent cross-coupling reactions. researchgate.net For instance, the resulting metallic species can react with a bromothiophene in a palladium-catalyzed coupling to afford regioregular head-to-tail chlorobithiophenes. kobe-u.ac.jp The C-Cl bond remains intact during this process, making it available for further functionalization. researchgate.net This stepwise approach is crucial for building well-defined thiophene oligomers. kobe-u.ac.jp

C-H functionalization polycondensation has emerged as a more atom-efficient alternative to traditional methods like Stille or Grignard metathesis polymerization for synthesizing conjugated polymers such as poly(3-hexylthiophene) (P3HT). nii.ac.jpacs.org This approach, often referred to as direct arylation polymerization (DArP), involves the direct coupling of C-H bonds with C-X bonds (where X is a halogen), bypassing the need to synthesize organometallic monomers. nii.ac.jp

The polymerization of 2-chloro-3-substituted thiophene monomers can be achieved through C-H functionalization. acs.orgnih.gov The process involves deprotonation at the C5-position using a stoichiometric amount of a magnesium amide (like TMPMgCl·LiCl) or a catalytic amount of a secondary amine in combination with a Grignard reagent. acs.orgnih.govlookchem.com A nickel catalyst, particularly one bearing an N-heterocyclic carbene (NHC) ligand, is then used to induce polymerization. acs.orgnih.gov This method offers controlled molecular weight and distribution, providing an efficient route to highly regioregular head-to-tail polythiophenes from chlorothiophene precursors. acs.orgnih.gov

Table 3: Ni-Catalyzed C-H Polycondensation of 2-Chloro-3-hexylthiophene (3b)

| Entry | Base System | Catalyst (mol %) | Polymer Yield (%) | Mn ( g/mol ) | Mw/Mn | Reference |

|---|---|---|---|---|---|---|

| 1 | TMPMgCl·LiCl | NiCl₂(dppe) (0.5) | 18 | 4200 | 1.34 | acs.org |

| 2 | TMPMgCl·LiCl | NiCl₂(PPh₃)IPr (1.0) | 91 | 14500 | 1.25 | acs.org |

Mechanistic Investigations of Carbon-Halogen Bond Cleavage

The cleavage of carbon-halogen bonds in this compound is a key aspect of its reactivity, influencing its behavior in various chemical transformations.

Electrochemical Reduction Pathways

Electrochemical studies on dihalothiophenes, such as this compound, reveal important insights into the carbon-halogen bond cleavage. The reduction of 3-bromo-2-chlorothiophene at carbon cathodes in dimethylformamide results in a two-electron cleavage of the carbon-bromine bond. acs.orgscribd.com This process yields 2-chlorothiophene (B1346680) as the primary product. acs.orgscribd.com

Cyclic voltammetry of 3-bromo-2-chlorothiophene shows a pair of irreversible two-electron waves, indicating a stepwise reduction process. acs.orgcapes.gov.br The initial reduction step is the cleavage of the C-Br bond, which is generally more labile than the C-Cl bond under these conditions. acs.orgscribd.com Electrolysis at potentials corresponding to the first voltammetric wave primarily leads to the formation of 2-chlorothiophene. acs.org When the electrolysis is carried out at potentials corresponding to the second wave, the final product is thiophene, indicating the cleavage of both carbon-halogen bonds. capes.gov.br

Interestingly, the electrochemical reduction of some dihalothiophenes can lead to a phenomenon known as an "electrolytically induced halogen dance," where the halogen atom appears to migrate to a different position on the thiophene ring. acs.orgcapes.gov.br However, in the case of 3-bromo-2-chlorothiophene, the primary outcome of the initial reduction is the straightforward cleavage of the C-Br bond to form 2-chlorothiophene. acs.orgcapes.gov.br

Carbanion Intermediate Formation

The formation of carbanion intermediates is a crucial step in many reactions involving this compound. For instance, in base-promoted halogen dance reactions, a carbanion is formed as an intermediate. scribd.comscispace.com This carbanion can then undergo further reactions, such as rearrangement or reaction with an electrophile.

The solvent can play a significant role in the stability and subsequent reactivity of these carbanion intermediates. For example, in metal-halogen exchange reactions, the choice of solvent is critical. While diethyl ether is effective, methyl t-butyl ether is often preferred as it simplifies the work-up process due to better phase separation. beilstein-journals.org The use of tetrahydrofuran (B95107) (THF) with n-butyllithium can sometimes lead to undesirable side products. beilstein-journals.org

Substitution Reactions

This compound can undergo various substitution reactions, allowing for the introduction of new functional groups onto the thiophene ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. uomustansiriyah.edu.iqmasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer intermediate. masterorganicchemistry.comnih.gov

The rate of SNAr reactions is influenced by the nature of the leaving group and the presence of activating groups. uomustansiriyah.edu.iq Generally, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. However, the presence of electron-withdrawing groups ortho or para to the leaving group can significantly enhance the reaction rate by stabilizing the intermediate carbanion. uomustansiriyah.edu.iqmasterorganicchemistry.com While classic SNAr reactions often involve a two-step mechanism, some may proceed through a concerted (cSNAr) mechanism. nih.gov

In the context of thiophenes, SNAr reactions are valuable for synthesizing various derivatives. For instance, chloroarenes, including chlorothiophenes, can react with N-H containing compounds like indoles and carbazoles in the presence of a base. mdpi.com The reactivity of the chloroarene is enhanced by the presence of electron-withdrawing groups. mdpi.com Mild and sustainable conditions for SNAr reactions have been developed, for example, using hydroxypropyl methylcellulose (B11928114) (HPMC) in water. d-nb.info

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein and retro-Finkelstein reactions, are useful for modifying the halogen substitution pattern on the thiophene ring. google.com For instance, a heavier halogen atom can be replaced by a lighter one, such as replacing bromine with chlorine. google.com Cuprous chloride is often used as a reagent for this type of exchange. google.com

These reactions can also be part of a "halogen dance," a base-catalyzed migration of a halogen atom to a different position on the ring. clockss.org This rearrangement has proven to be a valuable synthetic tool for accessing novel substituted heterocycles. clockss.org

Cross-Coupling Reactions

This compound is a versatile substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel. rsc.org The general mechanism involves oxidative addition of the organohalide to the metal catalyst, followed by transmetalation and reductive elimination. rsc.org

Due to the differential reactivity of the C-Br and C-Cl bonds, regioselective cross-coupling reactions can often be achieved. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for selective functionalization at the 2-position of this compound.

For example, Suzuki cross-coupling reactions, which couple organoboranes with organohalides, can be performed sequentially on dihalothiophenes like 2-bromo-5-chlorothiophene to synthesize 2,5-bisarylthiophenes. nih.gov Similarly, deprotonative cross-coupling reactions can be used to synthesize chlorinated oligothiophenes. kobe-u.ac.jp In these reactions, a bulky magnesium amide base is used to deprotonate the chlorothiophene, and the resulting metallic species reacts with a bromothiophene in the presence of a palladium catalyst. kobe-u.ac.jp

The choice of catalyst and reaction conditions is crucial for the success of these reactions. For instance, Pd-PEPPSI-SIPr has been shown to be an effective catalyst for the cross-coupling of metalated chlorothiophenes with bromothiophenes. kobe-u.ac.jp Nickel catalysts are also widely used, particularly for the polymerization of halothiophenes to produce regioregular polythiophenes. rsc.org

Suzuki-Miyaura Coupling Selectivity

While specific studies focusing solely on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided results, the principles of selectivity in dihalogenated thiophenes can be inferred. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. This suggests that in a molecule like this compound, the C-Br bond at the 2-position would be preferentially cleaved and coupled over the C-Cl bond at the 3-position.

Research on related compounds, such as the direct arylation of 2-bromo-3-substituted thiophenes, demonstrates that the C-Br bond can be selectively functionalized while leaving the C-Cl bond intact. For instance, the coupling of this compound with 4-bromobenzonitrile resulted in the formation of the C5-arylated product, albeit in a lower yield compared to other 3-substituted 2-bromothiophenes. beilstein-journals.org This indicates that while the C-Br bond is more reactive, other factors such as steric hindrance and the electronic nature of the coupling partners also play a significant role in the reaction's outcome.

Reactivity in Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation offers a powerful method for the functionalization of thiophene rings, and the reactivity of this compound in such reactions is noteworthy. Direct arylation reactions provide a greener alternative to traditional cross-coupling methods by avoiding the pre-functionalization of one of the coupling partners. beilstein-journals.org

Studies have shown that the C-H bond at the 5-position of 3-substituted thiophenes is the most reactive site for direct arylation. In the case of this compound, a bromo-substituent at the 2-position can act as a blocking group, directing the arylation to the C5-position. beilstein-journals.org This regioselectivity is crucial for the synthesis of well-defined thiophene derivatives. For example, the reaction of this compound with 4-bromobenzonitrile yielded the C5-arylated product, demonstrating the feasibility of selective C-H functionalization even in the presence of two different halogen atoms. beilstein-journals.org

The mechanism of these reactions often involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by a concerted metalation-deprotonation step at the thiophene C-H bond. d-nb.infonih.gov The presence of substituents on the thiophene ring, such as the chloro group in this compound, can influence the rate and selectivity of this process. beilstein-journals.orgbeilstein-journals.org For instance, the direct arylation of 3-chlorothiophene has been observed to occur regioselectively at the C2-position. d-nb.infonih.gov

Polymerization Mechanisms and Kinetics

This compound can undergo polymerization through various mechanisms, leading to the formation of polythiophenes, a class of conducting polymers with significant applications in electronics.

Autopolymerization of Halogenated Thiophenes

Halogenated thiophenes, particularly 2-bromo-substituted thiophenes, are known to undergo autopolymerization, a process that can occur spontaneously or be initiated by external stimuli. researchgate.netresearchmap.jpmdpi.comresearchgate.net This type of polymerization is essentially a C-Br/C-H polycondensation process. mdpi.comresearchgate.net

The mechanism is believed to involve the generation of hydrobromic acid (HBr), which then acts as a catalyst, accelerating the polymerization. researchgate.netresearchmap.jpmdpi.comresearchgate.net Studies on 2-bromo-3-methoxythiophene (B13090750) have shown that HBr is formed during the reaction. researchgate.netresearchmap.jpresearchgate.netresearchgate.net This acid can then protonate a monomer, making it more electrophilic and susceptible to attack by another monomer molecule. rsc.org The subsequent elimination of HBr leads to the formation of a conjugated polymer chain. rsc.orgmit.edu

Acid-Assisted Polymerization

Acid-assisted polymerization is a method where an external acid is added to catalyze the polycondensation of halogenated thiophenes. mdpi.comresearchgate.netdntb.gov.ua This can be seen as a more controlled version of autopolymerization. Both Brønsted and Lewis acids can be employed to promote this reaction. rsc.orgmit.edursc.orgacs.org

With Brønsted acids, the polymerization of 2-halogenated thiophenes is proposed to proceed via a cationic chain-growth mechanism. rsc.orgrsc.org The acid protonates the monomer, which then couples with another monomer. Elimination of HX (where X is a halogen) regenerates the growing chain end. rsc.org The effectiveness of the acid catalyst depends on its strength and the electron density of the thiophene monomer. rsc.orgrsc.org For instance, electron-rich thiophenes can be polymerized by weaker acids, while electron-poor ones require stronger acids like trifluoromethanesulfonic acid. rsc.orgrsc.org

Lewis acids, such as SnCl₄, have also been shown to promote the polymerization of 2-chlorothiophenes, leading to high-molecular-weight polymers through a cationic chain-growth mechanism. mit.eduacs.orgnih.gov

| Catalyst Type | Monomer Example | Key Features |

| Brønsted Acid | 2-Bromo-3-alkylthiothiophene | Effectiveness depends on acid strength and monomer electron density. rsc.orgrsc.org |

| Lewis Acid | 2-Chloro-3,4-alkylenedioxythiophene | Can produce high molecular weight polymers. mit.eduacs.orgnih.gov |

Cationic Chain-Growth Polymerization

Cationic chain-growth polymerization is a specific mechanism through which some halogenated thiophenes polymerize, particularly in the presence of strong acids. rsc.orgmit.edursc.org This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, characteristic of a living polymerization. mit.eduacs.orgnih.gov

The mechanism involves the formation of a carbocationic intermediate at the growing polymer chain end. rsc.orgmit.edursc.org For this to be a "living" process, the rates of initiation and propagation must be much faster than the rate of termination or chain transfer. acs.orgnih.gov The use of Lewis acids like SnCl₄ has been successful in achieving living cationic polymerization of 2-chlorothiophenes. mit.eduacs.orgnih.gov The process is characterized by a linear relationship between the molecular weight of the polymer and the monomer conversion. mit.edu

End-capping experiments, where the polymerization is quenched with a nucleophile, have confirmed the cationic chain-growth nature of this polymerization. mit.edu This "living" character also opens up the possibility of synthesizing block copolymers. mit.edunih.govresearchgate.net

Deprotonative Polycondensation

Deprotonative polycondensation is a powerful method for the synthesis of regioregular polythiophenes. This approach involves the deprotonation of a C-H bond on the thiophene ring, followed by a cross-coupling reaction. A common variant is the Kumada catalyst-transfer polycondensation (KCTP). nih.govresearchgate.netnih.govacs.org

In this method, a 2-halo-3-substituted thiophene is first treated with a strong base, such as a bulky magnesium amide like TMPMgCl·LiCl (Knochel-Hauser base), to selectively deprotonate the 5-position of the thiophene ring. cornell.eduacs.orgthieme-connect.comkobe-u.ac.jprsc.org This generates a thienylmagnesium species. The subsequent addition of a nickel catalyst, such as NiCl₂(dppe), initiates the polymerization. nih.govrsc.org

The polymerization proceeds in a chain-growth manner, where the catalyst "walks" along the growing polymer chain. nih.govacs.orgosti.gov This allows for excellent control over the polymer's molecular weight and regioregularity. researchgate.netacs.org This method has been successfully applied to various 2-bromo-3-substituted thiophenes to produce high molecular weight, highly regioregular polythiophenes. nih.govresearchgate.netacs.org The choice of ligand on the nickel catalyst can significantly influence the control of the polymerization. acs.orgrsc.org

| Polymerization Method | Key Reagents | Characteristics |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | TMPMgCl·LiCl, Ni(II) catalyst | Chain-growth mechanism, high regioregularity, controlled molecular weight. nih.govresearchgate.netnih.govacs.org |

Reactivity and Reaction Mechanisms of 2 Bromo 3 Chlorothiophene

Polymerization Reactions

The specific placement of halogen atoms on the thiophene (B33073) ring is a critical determinant of the polymerization pathway and the resulting polymer's structure and properties. In 2-bromo-3-chlorothiophene, the differential reactivity of the bromine atom at the 2-position (α-position) versus the chlorine atom at the 3-position (β-position) is the cornerstone of its polymerization behavior. This reactivity difference is governed by two primary factors: the inherent bond strength of carbon-halogen bonds (C-I < C-Br < C-Cl) and the greater susceptibility of the α-positions of the thiophene ring to chemical transformation compared to the β-positions.

In transition metal-catalyzed cross-coupling polymerizations, such as Kumada catalyst-transfer polycondensation (KCTP), the catalyst's oxidative addition step is highly selective. researchgate.netnih.gov The carbon-bromine (C-Br) bond is significantly more reactive and prone to oxidative addition with a nickel or palladium catalyst than the more robust carbon-chlorine (C-Cl) bond. mdpi.com Consequently, polymerization of this compound proceeds almost exclusively via the cleavage of the C-Br bond at the 2-position. This directs the polymerization to form a head-to-tail (HT) regioregular poly(3-chlorothiophene), where the chlorine atom at the 3-position remains as a substituent on the conjugated polymer backbone. chemicalbook.com

Research into the KCTP of various halogenated thiophenes has illuminated the distinct roles of different halogens. Studies show that for brominated thiophene monomers, the catalyst resting state is typically a Ni(II)-dithienyl complex, which facilitates a controlled, chain-growth polymerization. rsc.org In contrast, chlorinated monomers can lead to a mixture of catalyst states and result in uncontrolled polymerization. rsc.org Iodinated monomers, while highly reactive, can be inhibited by magnesium salt byproducts. rsc.org This underscores the advantageous position of brominated monomers like this compound for achieving well-defined polymers.

The general principles of halogen and positional reactivity in thiophene polymerization are summarized in the table below.

| Feature | Position 2 (α) | Position 3 (β) | Reactivity Trend |

| Halogen Reactivity | I > Br > Cl | I > Br > Cl | The C-X bond strength increases from I to Cl, decreasing reactivity. |

| Positional Reactivity | More Reactive | Less Reactive | The α-position is more electronically activated for coupling reactions. |

This selective reactivity is exploited in various synthetic strategies. For instance, in deprotonative cross-coupling polycondensation, a bulky magnesium amide base can selectively deprotonate the 5-position of a 2-bromo-3-substituted thiophene, followed by nickel-catalyzed polymerization. acs.orgrsc.org This process relies on the initial presence of the bromine at the 2-position to guide the formation of the regioregular polymer. rsc.orgnih.gov

The polymerization pathway of this compound can be contrasted with that of other dihalothiophenes to illustrate the importance of halogen placement.

| Monomer | Primary Reactive Site(s) | Expected Polymer Structure | Rationale |

| This compound | 2-position (C-Br bond) | Head-to-Tail Poly(3-chlorothiophene) | C-Br bond at the α-position is most reactive. mdpi.comrsc.org |

| 2,5-Dibromothiophene | 2 and 5 positions (C-Br bonds) | Poly(thiophene) | Both α-positions are equally reactive, leading to polymerization at both ends. rsc.org |

| 2-Bromo-3-alkylthiophene | 2-position (C-Br bond) | Head-to-Tail Poly(3-alkylthiophene) | Analogous to this compound, polymerization is directed by the 2-bromo group. mdpi.com |

| 2-Chloro-5-bromothiophene | 5-position (C-Br bond) | Poly(3-chlorothiophene) | The C-Br bond is more reactive than the C-Cl bond, irrespective of position in this symmetric monomer context. mdpi.com |

Spectroscopic and Computational Analysis of 2 Bromo 3 Chlorothiophene and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of 2-Bromo-3-chlorothiophene and its derivatives by providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-bromo-5-chlorothiophene (B1265590), the two protons on the thiophene (B33073) ring exhibit distinct chemical shifts. For instance, in a spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals appear at approximately 6.828 ppm and 6.666 ppm. chemicalbook.com The coupling between these adjacent protons provides further structural confirmation. For derivatives, the introduction of substituents significantly alters the chemical shifts of the remaining ring protons. For example, in 2-bromo-5-(4-nitrophenyl)thiophene, the thiophene protons appear as doublets, influenced by the strongly electron-withdrawing nitro group. beilstein-journals.org Similarly, the ¹H NMR spectrum of 2-bromo-3-methyl-5-phenylsulfonylthiophene shows a singlet for the thiophene proton at 7.15 ppm and a singlet for the methyl protons at 2.19 ppm. rsc.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In this compound, the carbon atoms of the thiophene ring resonate at distinct chemical shifts, which are influenced by the attached halogens. For the derivative 4-(2-bromo-3-chloro-5-thienyl)benzonitrile, the ¹³C NMR spectrum in CDCl₃ shows signals for the thiophene carbons at δ 141.8, 137.0, 125.8, and 110.3, alongside the signals for the benzonitrile (B105546) group. beilstein-journals.org These shifts are crucial for confirming the regiochemistry of substitution reactions. In another example, 2-bromo-4-(4-chlorophenyl)-3-methylthiophene, the thiophene carbon signals are observed at δ 141.8, 135.5, 122.5, and 110.8. rsc.org

Interactive Table: ¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 2-Bromo-5-chlorothiophene | CDCl₃ | 6.828 (d), 6.666 (d) | Not specified | chemicalbook.com |

| 4-(2-Bromo-3-chloro-5-thienyl)benzonitrile | CDCl₃ | 7.68 (d, 2H), 7.58 (d, 2H), 7.19 (s, 1H) | 141.8, 137.0, 133.1, 128.5, 125.8, 125.2, 118.5, 112.0, 110.3 | beilstein-journals.org |

| 2-Bromo-3-methyl-5-(phenylsulfonyl)thiophene | CDCl₃ | 7.42 (t, 2H), 7.40-7.30 (m, 3H), 7.15 (s, 1H), 2.19 (s, 3H) | 143.1, 136.9, 135.7, 128.5, 128.4, 127.4, 122.2, 110.5, 14.8 | rsc.org |

| 2-Bromo-4-(4-chlorophenyl)-3-methylthiophene | CDCl₃ | 7.38 (d, 2H), 7.26 (d, 2H), 7.13 (s, 1H), 2.16 (s, 3H) | 141.8, 135.5, 135.3, 133.5, 129.8, 128.6, 122.5, 110.8, 14.8 | rsc.org |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify functional groups and characterize the vibrational modes of this compound and its derivatives. The spectra of halogenated thiophenes are complex, with characteristic bands corresponding to C-H, C-C, C-S, and C-halogen stretching and bending vibrations. researchgate.netdocbrown.info

The IR spectrum of liquid 2-bromo-5-chlorothiophene shows several prominent absorption bands. chemicalbook.com The C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The thiophene ring stretching vibrations give rise to a series of bands between 1500 and 1300 cm⁻¹. The C-Br and C-Cl stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹. For instance, in 2-bromopropane, the C-Br stretch is observed around 550 cm⁻¹. docbrown.info

In a study on the autopolymerization of 2-bromo-3-methoxythiophene (B13090750), FT-IR spectroscopy was used to analyze the resulting polymer structure. researchgate.net The analysis of vibrational spectra, often aided by computational calculations, allows for the assignment of the 21 fundamental vibrations for halogenated thiophenes. researchgate.net

UV-Vis Absorbance Spectroscopy

UV-Vis absorbance spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the electronic structure of the thiophene ring and its substituents. The electronic spectra of 2-chlorothiophene (B1346680) and 3-chlorothiophene (B103000) have been studied in the vacuum ultraviolet region, revealing transitions to valence, mixed valence-Rydberg, and Rydberg states. researchgate.net

For derivatives of this compound, the position of λmax can be significantly affected by the nature and position of substituents. For instance, in a study of aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives, the UV-Vis absorption spectra were recorded to characterize the electronic properties of the newly synthesized compounds. beilstein-journals.org Similarly, the UV-Vis spectra of poly(3-alkylthiothiophene)s showed a red-shift in λmax with increasing molecular weight of the polymer, indicating an extension of the conjugated system. rsc.org The study of the autopolymerization of 2-bromo-3-methoxythiophene also utilized UV-Vis spectroscopy to monitor the reaction. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study species with unpaired electrons, such as free radicals and certain transition metal complexes. bhu.ac.inethz.ch While stable molecules like this compound are not typically ESR active, the technique is invaluable for studying reaction intermediates and radical ions derived from it.

Research on electron attachment to halogenated thiophenes has utilized ESR spectroscopy to characterize the resulting radical anions. For example, upon electron attachment, 2-bromothiophene (B119243) forms a σ* radical-anion where the unpaired electron has significant density on the bromine atom. rsc.org In contrast, the radical anion of 2-chlorothiophene is found to be less stable. rsc.org ESR studies on the autopolymerization of 2-bromo-3-methoxythiophene detected carbon radicals, suggesting the detachment of bromine and methyl radicals during the reaction. researchgate.net This information is critical for understanding the polymerization mechanism. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds in a mixture.

In the context of this compound and its derivatives, GC-MS is employed to monitor reaction progress, identify products and byproducts, and assess sample purity. beilstein-journals.orgmdpi.com For example, in a study on the palladium-catalyzed C5-arylation of 3-substituted thiophenes, GC-MS was used to analyze the crude reaction mixture and confirm the absence of self-coupling products. beilstein-journals.org The mass spectrum of 2-bromo-5-chlorothiophene shows a characteristic molecular ion peak (m/z) cluster due to the isotopic abundance of bromine and chlorine. chemicalbook.comnih.gov The fragmentation pattern provides further structural information. For instance, the mass spectrum of 2-bromo-5-chlorothiophene shows top peaks at m/z 198 and 196. nih.gov

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides accurate bond lengths, bond angles, and torsion angles, which are essential for a complete structural characterization.

For derivatives of this compound, XRD analysis has been used to confirm the molecular structure and regiochemistry of synthesized compounds. In a study of 2-aryl-5-chlorothiophenes, single crystal X-ray diffraction was performed on derivatives to obtain their crystal structures. mdpi.comresearchgate.net The experimental geometric parameters obtained from XRD can be compared with those calculated using theoretical methods like Density Functional Theory (DFT) to validate the computational models. mdpi.comresearchgate.net Such analyses are crucial for resolving ambiguities that may arise from other spectroscopic data.

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic voltammetry (CV) is a crucial electrochemical technique used to investigate the redox properties of halogenated thiophenes. Studies on various dihalothiophenes provide a framework for understanding the electrochemical behavior of this compound.

The electrochemical reduction of dihalothiophenes at carbon and silver cathodes in dimethylformamide (DMF) has been systematically investigated. capes.gov.brscribd.com For compounds like 2-bromo-5-chlorothiophene and 3-bromo-2-chlorothiophene (B1270748), CV scans typically show two distinct, irreversible cathodic peaks. capes.gov.brscribd.com These peaks correspond to the sequential two-electron cleavage of the carbon-halogen bonds. capes.gov.br Generally, the carbon-bromine bond is cleaved at a less negative potential than the carbon-chlorine bond due to its lower bond strength.

For instance, in the reduction of 2-bromo-5-chlorothiophene, the first wave corresponds to the cleavage of the C-Br bond to produce 2-chlorothiophene. scribd.com The second, more negative wave, corresponds to the cleavage of the C-Cl bond from the resulting 2-chlorothiophene to yield thiophene. capes.gov.br

Controlled-potential electrolysis experiments confirm these stepwise reductions. When electrolysis is conducted at a potential corresponding to the first voltammetric wave of a bromochlorothiophene derivative, the primary product is the corresponding chlorothiophene. capes.gov.brscribd.com Electrolysis at the second wave potential results in the formation of unsubstituted thiophene. capes.gov.br

Interestingly, the electrolysis of some dihalothiophenes can lead to product mixtures resulting from a phenomenon known as an "electrolytically induced halogen dance," where the halogen atom appears to migrate to a different position on the thiophene ring. capes.gov.brscribd.com For example, the reduction of 2-bromo-5-chlorothiophene at a silver cathode has been observed to yield not only the expected 2-chlorothiophene but also trace amounts of 3-bromo-2-chlorothiophene and 4-bromo-2-chlorothiophene. scribd.com The electrochemical properties, including oxidation and reduction potentials, are significantly influenced by the nature and position of substituents on the thiophene ring. rsc.orgcapes.gov.brsci-hub.se

Computational Chemistry and Theoretical Modeling

Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers profound insights into the molecular structure, reactivity, and spectroscopic properties of this compound and its derivatives. rsc.orgbohrium.com These theoretical models complement experimental findings and help in the interpretation of complex chemical phenomena.

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for studying substituted thiophenes, providing accurate predictions of their electronic and structural properties. mdpi.comulb.ac.besemanticscholar.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed, often in conjunction with basis sets like 6-31G(d,p) or 6-311G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comscispace.comresearchgate.netmdpi.com

A fundamental application of DFT is the determination of the most stable molecular structure through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. acs.orgmdpi.com For substituted thiophenes, DFT calculations can accurately predict geometric parameters that are often in close agreement with experimental data from X-ray diffraction. researchgate.netresearchgate.net

| Parameter | Typical Calculated Range for Substituted Thiophenes | Reference |

|---|---|---|

| Thiophene Ring S–C Bond Length | 1.73 - 1.75 Å | mdpi.commdpi.com |

| Thiophene Ring C–C Bond Length | ~1.38 Å | researchgate.net |

| Thiophene Ring S–C–C Bond Angle | 110° - 112.5° | mdpi.com |

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic properties. mdpi.comlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller gap generally indicates higher reactivity. mdpi.com DFT calculations are widely used to determine the energies of these orbitals and the resulting energy gap. scispace.comrsc.org For substituted thiophenes, the nature and position of the substituents significantly affect the FMO energies. rsc.orgrdd.edu.iq Electron-withdrawing groups, such as halogens, tend to lower both the HOMO and LUMO energy levels. rsc.org

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Thiophene-thiadiazole hybrids | - | - | 3.83 - 4.18 | nih.gov |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 | nih.gov |

| Spiro-bisiloles with thiophene | -4.9 to -5.2 | -2.3 to -2.6 | 2.3 - 2.9 | rsc.org |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. mdpi.com An MEP map plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov This is invaluable for predicting how a molecule will interact with other chemical species. analis.com.mydtic.mil

Typically, MEP maps use a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov Green and yellow areas represent intermediate potential. For halogenated thiophenes, MEP analysis can identify the reactive sites on the molecule. The negative potential is often located over the thiophene ring's sulfur atom and the halogen atoms due to their lone pairs of electrons, while positive potential may be found on the hydrogen atoms. mdpi.comnih.gov The specific distribution of potential is influenced by the combined electronic effects of the bromo and chloro substituents. rsc.org

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to aid in structure elucidation. bohrium.comresearchgate.net This is particularly useful for complex molecules where spectral assignment can be challenging.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT can calculate the nuclear magnetic shielding tensors, from which chemical shifts (both ¹H and ¹³C) can be derived. researchgate.netmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. researchgate.net While there is generally a good correlation between calculated and experimental shifts, factors like solvent effects, conformational dynamics, and relativistic effects (especially for heavier atoms like bromine) must be considered for high accuracy. researchgate.netwsu.edu

Similarly, DFT can predict vibrational frequencies corresponding to infrared (IR) spectra. mdpi.commdpi.com The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation. mdpi.com Comparing the theoretical spectrum with the experimental one helps in assigning specific vibrational modes to the observed absorption bands. rsc.org

Molecular Electrostatic Potential (MEP) Analysis

Ab Initio Calculations for Electronic States

Ab initio quantum chemical methods are instrumental in elucidating the electronic structures of halogenated thiophenes. These calculations, performed from first principles without empirical parameters, provide valuable insights into molecular orbital energies, ionization potentials, and electronic transitions. While specific ab initio studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on closely related mono-halogenated thiophenes, such as 2-chlorothiophene and 2-bromothiophene.

Theoretical predictions for the electronic states of these molecules are often compared with experimental data from techniques like ultraviolet photoelectron spectroscopy (UPS). For instance, the valence shell photoelectron spectra of 2-bromothiophene and 3-bromothiophene (B43185) have been studied in detail, with assignments for the prominent spectral features aided by ab initio calculations. researchgate.net These studies often employ methods like the third-order algebraic–diagrammatic construction (ADC(3)) approximation scheme for the one-particle Green's function to compute vertical ionization energies and spectral intensities. researchgate.net

Similarly, the electronic spectra of 2-chlorothiophene and 3-chlorothiophene have been investigated using both synchrotron radiation experiments and time-dependent density functional theory (TD-DFT) calculations. researchgate.net These theoretical approaches have been crucial in assigning the nature of excited states to valence, mixed valence-Rydberg, and Rydberg transitions. researchgate.net The introduction of halogen atoms into the thiophene ring is known to influence the electronic structure, and computational studies on various thiophene derivatives with electron-withdrawing groups further confirm these effects. nih.govacs.org

The following table presents a representative example of calculated vertical ionization energies for the outer valence orbitals of a mono-halogenated thiophene, illustrating the type of data generated from ab initio calculations.

| Molecular Orbital | Calculated Ionization Energy (eV) | Dominant Character |

|---|---|---|

| π (a") | 8.90 | Ring π-bonding |

| n(X) (a') | 10.50 | Halogen lone pair |

| π (a") | 11.20 | Ring π-bonding |

| n(S) (a') | 12.10 | Sulfur lone pair |

Note: The data in this table is illustrative and based on typical values for mono-halogenated thiophenes. "X" represents a halogen atom.

Theoretical Investigations of Reaction Mechanisms

Theoretical calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For halogenated thiophenes, several reaction types have been the subject of theoretical investigation.

One of the most relevant and extensively studied reactions is the "halogen dance," which involves the base-catalyzed intramolecular rearrangement of halogen atoms on the thiophene ring. researchgate.netwhiterose.ac.uk DFT calculations have been employed to explore the mechanism of this reaction for iodo- and bromo-thiophenes. researchgate.netwhiterose.ac.uk These studies have proposed transition state structures and have investigated the energetics of various mechanistic pathways, providing a comprehensive understanding of this complex isomerization process. researchgate.net

Another area of interest is the theoretical investigation of fragmentation and pyrolysis pathways of thiophene and its derivatives. researchgate.netacs.org For instance, the fragmentation pattern of the molecular cation of 2-chlorothiophene has been monitored to establish its dissociation mechanism, with theoretical calculations used to estimate reaction enthalpies for various fragmentation channels. researchgate.net Similarly, the unimolecular pyrolysis of thiophene has been studied theoretically, revealing that the process is primarily initiated by ring-H migrations. acs.org

Furthermore, computational studies on the autopolymerization of halogenated thiophenes have provided insights into the reaction mechanisms, including the identification of radical species and side reactions. researchgate.net Theoretical investigations into more general reaction mechanisms, such as nucleophilic aromatic substitution (SNAr) and other substitution reactions, are also crucial for understanding the reactivity of this compound. The presence of two different halogen atoms at adjacent positions on the thiophene ring offers a rich landscape for regioselectivity in such reactions, which can be effectively modeled using computational methods.

The following table outlines key reaction mechanisms of halogenated thiophenes that have been investigated theoretically.

| Reaction Type | Key Findings from Theoretical Studies | Relevant Compounds Studied |

|---|---|---|

| Halogen Dance | Elucidation of iodo-bridged transition states and cascade-like mechanistic patterns. researchgate.net | Iodo-thiophenes, Bromo-thiophenes researchgate.netwhiterose.ac.uk |

| Fragmentation | Identification of dissociation channels and estimation of appearance energies of fragment ions. researchgate.net | 2-chlorothiophene researchgate.net |

| Pyrolysis | Ring-H migrations identified as the main initiation step. acs.org | Thiophene acs.org |

| Autopolymerization | Clarification of the role of radical species and side reactions. researchgate.net | 2-bromo-3-methoxythiophene researchgate.net |

Applications in Advanced Materials Science

Precursors for Conjugated Polymers and Oligomers

2-Bromo-3-chlorothiophene serves as a key monomer precursor for the synthesis of conjugated polymers and oligomers, particularly those based on the polythiophene backbone. These materials are at the forefront of research in organic electronics due to their semiconductor properties.

Polythiophenes are a class of polymers known for their electrical conductivity and are typically synthesized through the polymerization of thiophene (B33073) monomers. The use of halogenated precursors like this compound is central to many modern polymerization techniques. Transition metal-catalyzed cross-coupling reactions are the most common methods for constructing the polymer chain. mdpi.com

For instance, methods like the McCullough-Lowe route initially utilized 2-bromo-3-substituted thiophenes. mdpi.com In this approach, the monomer is selectively metalated before undergoing a coupling reaction catalyzed by a nickel complex. mdpi.com More recent developments involve deprotonative cross-coupling polycondensation. In this type of reaction, a bulky magnesium amide base can be used to deprotonate a 2-halo-3-substituted thiophene, which then undergoes polymerization in the presence of a nickel catalyst. acs.orgrsc.org This allows for the synthesis of high molecular weight polythiophenes. rsc.org While many examples focus on 3-alkylthiophenes, the fundamental chemistry is applicable to monomers like this compound, allowing it to be incorporated into polythiophene chains.

The performance of polythiophenes in electronic devices is highly dependent on the regioregularity of the polymer chain, which refers to the specific orientation of the monomer units. A high degree of head-to-tail (HT) coupling leads to a more planar polymer backbone, which enhances π-orbital overlap, facilitates charge transport, and improves the material's electronic properties. mdpi.comacs.org

The synthesis of regioregular polythiophenes often starts with 2-bromo-3-substituted thiophenes. mdpi.com The Grignard Metathesis (GRIM) polymerization, for example, is a powerful technique for producing highly regioregular head-to-tail poly(3-substituted thiophene)s. mdpi.comrsc.org This method involves the reaction of a 2,5-dihalo-3-substituted thiophene with a Grignard reagent, followed by nickel-catalyzed polymerization. mdpi.com Alternatively, direct deprotonative polymerization of monomers like 2-bromo-3-hexylthiophene (B1249596) using a combination of a magnesium amide base and a nickel catalyst can yield polymers with HT regioregularity exceeding 98%. rsc.org The defined stereochemistry of this compound makes it a suitable candidate for such regioselective polymerization strategies, leading to materials with predictable and optimized solid-state packing and electronic characteristics. acs.org

The table below presents typical results for the nickel-catalyzed polymerization of various 2-bromo-3-substituted thiophenes, demonstrating the synthesis of high molecular weight and highly regioregular polymers.

| Monomer Substituent | Catalyst | Yield (%) | Molecular Weight (Mn) | Regioregularity (HT, %) |

| 3-hexylthiophene | [CpNiCl(SIPr)] | 90 | 21,000 | >98 |

| 3-octylthiophene | [CpNiCl(SIPr)] | 85 | 29,000 | >98 |

| 3-decylthiophene | [CpNiCl(SIPr)] | 94 | 35,000 | >98 |

| 3-dodecylthiophene | [CpNiCl(SIPr)] | 92 | 41,000 | >98 |

| Data derived from studies on 2-bromo-3-alkylthiophenes, illustrating the effectiveness of the polymerization method applicable to this class of compounds. rsc.org |

The well-defined, regioregular polythiophenes and oligothiophenes synthesized from precursors like this compound are integral components in a variety of organic electronic devices. researchgate.net Functional oligothiophenes are widely used as the active material in organic field-effect transistors (OFETs), which are essential components of flexible displays, sensors, and RFID tags. dntb.gov.ua The high charge carrier mobility in regioregular polythiophenes makes them excellent semiconductor materials for these applications. dntb.gov.ua

Furthermore, these polymers are used in organic photovoltaic (OPV) devices, or solar cells. dntb.gov.ua In OPV devices, the polythiophene derivative acts as the electron donor material in a bulk-heterojunction with a fullerene-based acceptor. The efficiency of these solar cells is strongly influenced by the polymer's regioregularity and molecular weight. dntb.gov.ua The ability to create highly oriented, crystalline polymer films from these materials is crucial for achieving high-performance devices. researchgate.netdntb.gov.ua

Regioregular Polymer Synthesis and Properties

Components in Photoresponsive Dyes

This compound is a building block for complex photoresponsive dyes, which can change their properties upon exposure to light. sfu.caresearchgate.net These materials are of interest for applications such as optical data storage, molecular switches, and smart windows.

A notable example is the synthesis of π-extended perylene (B46583) diimide (PDI) dyes. In one synthetic route, this compound was coupled with a PDI core using a palladium catalyst. acs.org The resulting intermediate then underwent a photochemical cyclodehydrochlorination reaction to yield a thiophene-annulated PDI dye. acs.org The incorporation of the thiophene unit modifies the electronic structure of the PDI core, tuning its absorption and emission properties for specific applications, including as high-performance materials for photovoltaics. acs.org Thiophene-based molecules are also key components in dithienylethene (DTE) photochromic switches and borondipyrromethene (BODIPY) dyes. rsc.orgsfu.ca

Development of Specialty Chemicals and Functional Materials

Beyond polymers and dyes, this compound is used to develop a range of other specialty chemicals and functional materials. Its utility stems from the differential reactivity of the C-Br and C-Cl bonds, which allows for stepwise and regioselective functionalization through cross-coupling reactions. kobe-u.ac.jp

This controlled reactivity is exploited in the synthesis of well-defined functional oligothiophenes. researchgate.net For example, a deprotonated 2-chloro-3-substituted thiophene can react with a bromothiophene in the presence of a palladium catalyst to form a specific head-to-tail bithiophene. kobe-u.ac.jp This product can then be functionalized further. This stepwise approach allows for the creation of oligomers with precise lengths and functionalities, which is critical for applications in molecular electronics where structure-property relationships are paramount. researchgate.netkobe-u.ac.jp This synthetic versatility establishes this compound as a key intermediate for producing advanced, high-value organic materials.

Applications in Medicinal and Agrochemical Chemistry

Intermediates in Pharmaceutical Synthesis

2-Bromo-3-chlorothiophene is a pivotal intermediate in the synthesis of a range of pharmaceutically relevant compounds. Its ability to undergo various chemical transformations allows for the construction of complex molecular architectures.

The thiophene (B33073) nucleus is a recognized scaffold in medicinal chemistry, and this compound provides a strategic starting point for the synthesis of bioactive molecules. Its derivatives are investigated as precursors for compounds designed to interact with specific biological targets. The reactivity of the carbon-bromine and carbon-chlorine bonds can be selectively manipulated, enabling the stepwise introduction of different functional groups to build complex, biologically active structures.

A significant application of this compound is in the construction of novel heterocyclic systems with potential therapeutic applications. One such class of compounds is the thieno[2,3-b]pyridines, which are known to possess a wide array of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. sciforum.netekb.egarkat-usa.org The synthesis of these fused heterocyclic systems often involves the use of appropriately substituted thiophene precursors. For instance, the general synthetic strategies for thieno[2,3-b]pyridines can be adapted using this compound to generate a variety of derivatives for biological screening. sciforum.netresearchgate.net The development of these novel molecular entities is a key area of research in the quest for new and more effective drugs. arkat-usa.org

The development of new antimicrobial and anticancer agents is a critical area of pharmaceutical research. Derivatives of this compound have been explored for their potential in these therapeutic areas.

In the realm of anticancer research, chalcones and their oxime derivatives synthesized from halogenated thiophenes have shown promise. A study on the synthesis and evaluation of new chalcones and oximes as anticancer agents utilized a 2-phenyl-3-chlorothiophene moiety. One of the synthesized compounds, which incorporates a chloro group at the 3-position of the thiophene ring, demonstrated reduced anticancer activity compared to its 5-bromo counterpart, highlighting how halogen substitution patterns influence biological efficacy. nih.gov Specifically, the compound with a chloro group at position 3 of the thiophene moiety showed an IC50 value of 2.76 μM against the MCF-7 breast cancer cell line. nih.gov This research underscores the utility of chlorothiophene derivatives as scaffolds for new anticancer drugs. nih.govbohrium.comresearchgate.netmdpi.comacs.org

In terms of antimicrobial properties, while direct studies on this compound derivatives are emerging, research on its isomer, 2-bromo-5-chlorothiophene (B1265590), has yielded promising results. Derivatives of 2-bromo-5-chlorothiophene have been synthesized and screened for their antibacterial activity, with some compounds showing potency against E. coli. mdpi.com For example, compounds derived from the Suzuki coupling of 2-bromo-5-chlorothiophene with various aryl boronic acids have been identified as potential antibacterial agents. mdpi.com These findings suggest that derivatives of this compound may also possess valuable antimicrobial properties worthy of further investigation. tandfonline.comresearchgate.net

Below is a table summarizing the anticancer activity of a relevant thiophene derivative:

| Compound Moiety | Cancer Cell Line | IC50 (μM) |

| 2-phenyl-3-chlorothiophene | MCF-7 | 2.76 nih.gov |

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. While the synthesis of several prominent SGLT2 inhibitors, such as Canagliflozin, Dapagliflozin, and Empagliflozin, has been extensively documented, the synthetic pathways typically commence from different starting materials. google.com For instance, the synthesis of Dapagliflozin often starts from 5-bromo-2-chlorobenzoic acid. nih.govarkat-usa.org Similarly, the synthesis of Canagliflozin involves the reaction of 2-chlorothiophene (B1346680) with other aromatic precursors. google.com Although thiophene rings are present in some SGLT2 inhibitors like Canagliflozin, current literature does not prominently feature this compound as a direct starting material for the synthesis of these specific, commercially available enzyme inhibitors. nih.govarkat-usa.orgnih.gov

Exploration of Antimicrobial and Anticancer Properties

Components in Agrochemical Production

The utility of this compound extends into the agrochemical industry, where it serves as an intermediate for crop protection agents. cymitquimica.comsmolecule.com

Halogenated thiophenes are important building blocks in the synthesis of modern insecticides. chemicalbook.com A notable example is the development of a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides, which have shown selective activity against pests such as aphids, mites, and whiteflies. researchgate.net The synthesis of these insecticides, specifically compounds designated as XR-693 and XR-906, requires halogenated 2-thiophenecarboxylic acid derivatives as key intermediates. researchgate.netbeilstein-journals.org The synthetic routes developed for these insecticides often involve the use of bromo- and chloro-substituted thiophenes, demonstrating the importance of compounds with the structural motifs present in this compound for the creation of effective and selective pesticides. researchgate.netbeilstein-journals.org Furthermore, derivatives of halogenated thiophenes are also explored for their potential as herbicides. smolecule.com

Development of Insecticides

Halogenated thiophenes, including structures related to this compound, serve as crucial intermediates in the creation of novel insecticides. cymitquimica.comresearchgate.netbeilstein-journals.orgfishersci.fi Research by Dow AgroSciences has focused on a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides that show selective activity against pests like aphids, mites, and whiteflies, with low toxicity to mammals. researchgate.netbeilstein-journals.org These insecticides require halogenated 2-thiophenecarboxylic acid derivatives for the assembly of a key part of their molecular structure. researchgate.netbeilstein-journals.org The synthesis of these essential building blocks often starts from commercially available thiophene raw materials. researchgate.netbeilstein-journals.org

The process can involve multiple steps, including bromination, chlorination, and the introduction of a carboxylic acid or nitrile group at the 2-position of the thiophene ring. researchgate.netbeilstein-journals.org For instance, a one-pot bromination/debromination of 3-methylthiophene (B123197) can yield 2,4-dibromo-3-methylthiophene, a key intermediate. researchgate.netbeilstein-journals.org This is then converted to the required acid chloride. researchgate.netbeilstein-journals.org Another route involves the vapor phase chlorination of 2-thiophenecarbonitrile (B31525) at high temperatures. researchgate.netbeilstein-journals.org The versatility of these halogenated thiophenes as precursors allows for the development of a range of insecticides with targeted activities. mdpi.comdokumen.pub

Biological Activity and Structure-Activity Relationship (SAR) Studies

The biological effects of thiophene derivatives are greatly influenced by the types of atoms or groups attached to the thiophene ring and their positions. nih.govvulcanchem.com Structure-activity relationship (SAR) studies, which examine how changes in a molecule's structure affect its biological activity, are crucial for designing more effective compounds. vulcanchem.comontosight.ailookchem.com For instance, adding alkyl groups to the thiophene ring has been shown to improve enzyme inhibition and antibacterial properties. The complex structure of some thiophene derivatives, which can include bromo, chloro, and sulfonamido groups, suggests a wide range of potential biological activities. ontosight.ai

Cytotoxicity Studies on Cell Lines

Derivatives of halogenated thiophenes have been investigated for their potential as anticancer agents. In vitro studies have demonstrated that these compounds can have significant cytotoxic effects on various cancer cell lines. For example, derivatives of 2-chloro-3-(dibromomethyl)thiophene (B1366890) showed notable cytotoxicity against MCF-7 (breast cancer) and HepG-2 (hepatocellular carcinoma) cell lines, with IC50 values below 20 µM and 15 µM, respectively.